molecular formula C10H8O4 B6168158 7-methoxy-1-benzofuran-5-carboxylic acid CAS No. 1546229-54-2

7-methoxy-1-benzofuran-5-carboxylic acid

Cat. No.: B6168158
CAS No.: 1546229-54-2
M. Wt: 192.2
InChI Key:
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Description

7-Methoxy-1-benzofuran-5-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by a methoxy group at the 7th position and a carboxylic acid group at the 5th position on the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1-benzofuran-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1-benzofuran-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Mechanism of Action

The mechanism of action of 7-methoxy-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .

Comparison with Similar Compounds

    Benzofuran: The parent compound without any substituents.

    7-Methoxybenzofuran: Similar structure but lacks the carboxylic acid group.

    5-Carboxybenzofuran: Similar structure but lacks the methoxy group.

Uniqueness: 7-Methoxy-1-benzofuran-5-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

CAS No.

1546229-54-2

Molecular Formula

C10H8O4

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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